



# Application Notes and Protocols for BI-749327, a TRPC6-Targeting Chemical Probe

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Audience: Researchers, scientists, and drug development professionals.

Introduction: BI-749327 is a potent, selective, and orally bioavailable small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a nonselective cation channel. [1][2][3][4] Increased TRPC6 activity is implicated in various pathological conditions, making it a significant target for investigation. BI-749327 serves as a valuable chemical probe to dissect the cellular functions of TRPC6 and to explore its therapeutic potential. The primary mechanism of action of BI-749327 is the direct inhibition of TRPC6-mediated cation influx, which in turn modulates downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[1][2][3][4][5]

### **Data Presentation**

Table 1: In Vitro Potency of BI-749327

Target	Species	IC50 (nM)	Assay Type
TRPC6	Mouse	13	Whole-cell patch clamp
TRPC6	Human	19	Whole-cell patch clamp
TRPC6	Guinea Pig	15	Whole-cell patch clamp



Data sourced from MedchemExpress and Lin B L, et al. (2019).[1][2]

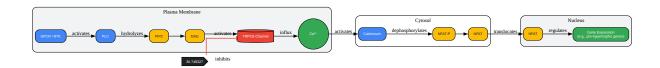
Table 2: Selectivity Profile of BI-749327 (Mouse Channels)

Target	IC50 (nM)	Selectivity vs. TRPC6
TRPC6	13	-
TRPC3	1,100	85-fold
TRPC7	550	42-fold

Data sourced from Cayman Chemical, MedchemExpress, and Lin B L, et al. (2019).[1][2][6]

## **Signaling Pathway**

BI-749327 inhibits the TRPC6 ion channel, which is a key component in the regulation of intracellular calcium levels. Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the production of diacylglycerol (DAG), which activates TRPC6. The subsequent influx of Ca2+ through TRPC6 activates calcineurin, a calcium-dependent phosphatase. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus where it regulates the transcription of target genes involved in processes like cell growth and fibrosis.[7] BI-749327 blocks this cascade at the initial step of Ca2+ entry through TRPC6.



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TRPC6-Calcineurin-NFAT Signaling Pathway and the inhibitory action of BI-749327.

## Experimental Protocols NFAT Reporter Assay to Measure TRPC6 Activity

This protocol is designed to quantify the activity of the TRPC6-calcineurin-NFAT signaling pathway in response to TRPC6 activation and its inhibition by BI-749327.[8][9]

#### Materials:

- HEK293T cells
- TRPC6 expression plasmid
- · NFAT-luciferase reporter plasmid
- · Transfection reagent
- DMEM with 10% FBS
- Opti-MEM
- BI-749327
- TRPC6 agonist (e.g., OAG 1-oleoyl-2-acetyl-sn-glycerol)
- Luciferase assay reagent
- 96-well white, clear-bottom plates
- Luminometer

#### Procedure:

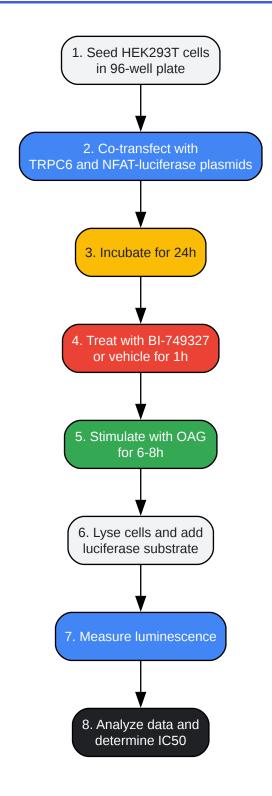
- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
- Transfection: Co-transfect the cells with the TRPC6 expression plasmid and the NFATluciferase reporter plasmid using a suitable transfection reagent according to the



manufacturer's instructions.

- Incubation: Incubate the cells for 24 hours post-transfection to allow for protein expression.
- · Compound Treatment:
  - Prepare serial dilutions of BI-749327 in serum-free DMEM.
  - Aspirate the media from the cells and replace it with the media containing different concentrations of BI-749327 or vehicle control (DMSO).
  - Incubate for 1 hour at 37°C.
- Stimulation:
  - Add the TRPC6 agonist OAG to the wells to a final concentration of 100 μM.
  - Incubate for an additional 6-8 hours at 37°C.
- Luciferase Assay:
  - Remove the plate from the incubator and allow it to equilibrate to room temperature.
  - Add the luciferase assay reagent to each well according to the manufacturer's protocol.
  - Measure the luminescence using a plate reader.
- Data Analysis:
  - Normalize the luciferase signal to a control (e.g., co-transfected Renilla luciferase or total protein).
  - Plot the normalized luciferase activity against the concentration of BI-749327 to determine the IC50 value.





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Workflow for the NFAT Reporter Assay.

## **Intracellular Calcium Measurement**



This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) following TRPC6 modulation using a fluorescent calcium indicator.

#### Materials:

- Cells expressing TRPC6 (e.g., HEK293-TRPC6 stable cell line or primary cells)
- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- BI-749327
- TRPC6 agonist (e.g., OAG)
- Ionomycin (positive control)
- EGTA (negative control)
- Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

#### Procedure:

- Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
- Dye Loading:
  - Prepare a loading buffer containing the calcium indicator (e.g., 5 μM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
  - Remove the culture medium and wash the cells once with HBSS.
  - Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
- Washing: Wash the cells twice with HBSS to remove excess dye.

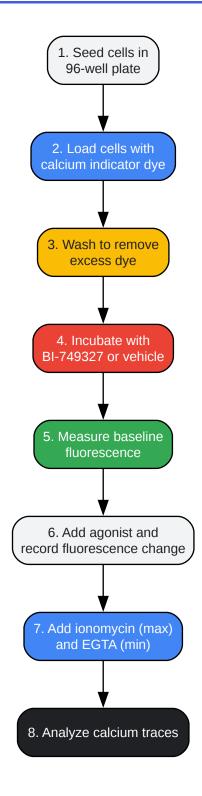
## Methodological & Application





- Compound Incubation: Add HBSS containing various concentrations of BI-749327 or vehicle control to the wells and incubate for 15-30 minutes at room temperature in the dark.
- Fluorescence Measurement:
  - Place the plate in a fluorescence plate reader or on a microscope stage.
  - Establish a baseline fluorescence reading for approximately 1-2 minutes.
  - Add the TRPC6 agonist (OAG) and continue to record the fluorescence signal for 5-10 minutes.
  - At the end of the experiment, add ionomycin to elicit a maximal calcium response,
     followed by EGTA to chelate calcium and obtain a minimal fluorescence reading.
- Data Analysis:
  - The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
  - For ratiometric dyes like Fura-2, calculate the ratio of emission at two different excitation wavelengths.
  - Quantify the peak fluorescence response after agonist addition in the presence and absence of BI-749327.





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Workflow for Intracellular Calcium Measurement.

## Conclusion



BI-749327 is a highly valuable chemical probe for investigating the physiological and pathological roles of the TRPC6 ion channel. Its potency and selectivity allow for precise interrogation of the TRPC6-calcineurin-NFAT signaling pathway and its downstream consequences. The provided protocols for NFAT reporter and intracellular calcium assays offer robust methods for characterizing the effects of BI-749327 and other potential TRPC6 modulators in a cellular context.

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